molecular formula C9H13BrO2 B13475203 2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one

2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one

Cat. No.: B13475203
M. Wt: 233.10 g/mol
InChI Key: IRXSFQQCMLFADQ-UHFFFAOYSA-N
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Description

2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one is a bicyclic brominated ketone with the molecular formula C₉H₁₃BrO₂ and a molecular weight of 233.09 g/mol. Its structure features a strained 2-oxabicyclo[2.1.1]hexane ring system substituted with an ethyl group at position 1 and a bromoethanone moiety at position 2. The compound is utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly for constructing complex heterocycles via nucleophilic substitution or cyclocondensation reactions .

Properties

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

2-bromo-1-(1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

InChI

InChI=1S/C9H13BrO2/c1-2-9-4-8(5-9,6-12-9)7(11)3-10/h2-6H2,1H3

InChI Key

IRXSFQQCMLFADQ-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(CO2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Bromination Using Molecular Bromine in Acetic Acid

One classical and widely used method for α-bromination of ketones involves the reaction of the ketone with bromine in acetic acid solvent at low temperatures (0–5 °C to room temperature).

  • Procedure: The ethanone derivative is dissolved in concentrated acetic acid. Bromine is added dropwise while stirring at 0–5 °C. The reaction proceeds for 3–7 hours, monitored by TLC or other analytical methods.
  • Work-up: The reaction mixture is poured into ice water, precipitating the brominated product, which is then filtered, washed, and dried.
  • Yields: Typically 70–90%, depending on substrate and conditions.
  • Example: For 2-bromo-1-(4-fluoro-3-methyl-phenyl)ethanone, bromination in acetic acid at 20 °C for 3 hours gave 82% yield of pure product after crystallization.

This method is applicable to the preparation of 2-bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one by using the corresponding bicyclic ethanone as substrate.

Bromination Using N-Bromosuccinimide (NBS) with Catalysts in Acetonitrile

NBS is a milder brominating agent often used for selective α-bromination of ketones under controlled conditions.

  • Procedure: The ketone is dissolved in acetonitrile. NBS (2 equivalents) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or p-toluenesulfonic acid are added. The mixture is stirred at 40–50 °C for 12–24 hours in the dark to avoid side reactions.
  • Work-up: The reaction is diluted with diethyl ether, washed with water, dried, and concentrated. The crude product is purified by silica gel chromatography.
  • Yields: 75–90% with purities >90% by HPLC-MS.
  • Notes: This method allows better control over bromination, minimizing polybromination and side reactions.
  • Example: α-Bromoacetophenone derivatives were prepared in 82% yield using NBS and p-toluenesulfonic acid in acetonitrile at 50 °C for 24 h.

This approach is suitable for sensitive bicyclic ethanones, preserving the oxabicyclo[2.1.1]hexane ring system.

Bromination Using Bromine in Organic Solvents (Dioxane, Diethyl Ether, Chloroform)

Bromination can also be performed in aprotic solvents such as 1,4-dioxane, diethyl ether, or chloroform at controlled temperatures:

  • Procedure: The ketone is dissolved in the solvent (e.g., dioxane or chloroform). Bromine is added slowly at 0 °C to room temperature and stirred for several hours (1–5 h).
  • Work-up: The reaction is quenched with sodium thiosulfate or sodium sulfite to remove excess bromine, followed by extraction with ethyl acetate or diethyl ether, drying, and solvent removal.
  • Yields: 75–85% depending on substrate and conditions.
  • Example: Bromination of 1-m-tolyl-ethanone in dioxane/ether at 20 °C for 5 h gave 80% yield of the bromoketone.

This method can be adapted for the bicyclic ethanone substrate, with careful temperature control to prevent ring opening.

Bromination Using Oxone and Ammonium Bromide in Methanol

A greener alternative involves in situ generation of bromine from Oxone (potassium peroxymonosulfate) and ammonium bromide:

  • Procedure: The ketone is dissolved in methanol with ammonium bromide. Oxone is added to generate bromine in situ, and the reaction is stirred at room temperature or reflux for 0.5–1 hour.
  • Work-up: The mixture is quenched with sodium thiosulfate, extracted with ethyl acetate, dried, and purified by column chromatography.
  • Yields: High yields around 95–96% have been reported.
  • Advantages: Avoids handling of molecular bromine, safer and more environmentally friendly.
  • Example: α-Bromination of acetophenone derivatives using Oxone/NH4Br in methanol gave 96% yield.

This method could be promising for the target bicyclic ethanone, subject to stability under oxidative conditions.

Comparative Data Table of Preparation Methods

Method Brominating Agent Solvent Temp (°C) Time (h) Yield (%) Notes
Molecular bromine in AcOH Br2 Acetic acid 0–20 3–7 70–90 Classical method, good for aromatic ketones
NBS + TMS-OTf or p-TsOH N-Bromosuccinimide Acetonitrile 40–50 12–24 75–90 Mild, selective, suitable for sensitive substrates
Bromine in Dioxane or Ether Br2 1,4-Dioxane/ether 0–20 1–5 75–85 Requires careful temp control
Oxone + NH4Br in Methanol Oxone + NH4Br (in situ Br2) Methanol RT/Reflux 0.5–1 95–96 Green chemistry approach, high yield

Specific Considerations for 2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one

  • The bicyclic oxabicyclo[2.1.1]hexane ring is sensitive to harsh acidic or oxidative conditions; thus, milder bromination methods (NBS or Oxone/NH4Br) are preferred.
  • Reaction temperature should be controlled to avoid ring opening or rearrangement.
  • Purification typically involves silica gel chromatography due to close polarity of starting material and product.
  • Analytical characterization includes ^1H NMR, ^13C NMR, LC-MS, and HPLC to confirm bromination and ring integrity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ethanone derivatives, while oxidation and reduction reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the oxabicyclohexane moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous brominated bicyclic ketones, focusing on molecular features, synthesis, physicochemical properties, and applications.

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclo System Substituent at Position 1 Key Features
2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one (Target) C₉H₁₃BrO₂ 233.09 [2.1.1]hexane Ethyl High ring strain, moderate lipophilicity, reactive α-bromoketone site
2-Bromo-1-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one C₈H₁₁BrO₂ 219.08 [2.1.1]hexane Methyl Reduced steric bulk compared to ethyl derivative; lower molecular weight
2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one C₁₀H₁₅BrO₂ 247.13 [2.2.1]heptane Ethyl Larger bicyclo system; reduced ring strain; enhanced stability
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one C₁₀H₁₅BrO₂ 247.13 [2.2.2]octane Methyl Least strained ring; higher symmetry; potential for dense crystal packing
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone C₁₁H₉Br₂N₃O 363.02 Triazole core 4-Bromophenyl Planar heterocyclic system; halogen-halogen interactions in crystal lattice

Physicochemical Properties

  • Lipophilicity : The ethyl-substituted target compound exhibits higher logP values compared to methyl derivatives, enhancing membrane permeability in biological systems .
  • Crystallography : Brominated bicyclo[2.2.2]octane derivatives (e.g., [2.2.2]octane system) form dense crystal lattices stabilized by C–H⋯O/N hydrogen bonds and Br⋯Br interactions (3.59–3.65 Å), as observed in triazole-based analogues .
  • Thermal Stability : Larger bicyclo systems (e.g., [2.2.1]heptane) show higher thermal stability due to reduced ring strain .

Q & A

Q. Optimization Tips :

  • Maintain anhydrous conditions during bromination to avoid hydrolysis.
  • Monitor reaction progress via TLC or HPLC .

How is the molecular structure of this compound characterized, and what analytical techniques resolve ambiguities in stereochemistry?

Basic Research Question
A combination of spectroscopic and crystallographic methods is critical:

Technique Key Parameters Application
X-ray Diffraction SHELX software for refinement Resolves absolute configuration and bond angles.
NMR Spectroscopy 1^1H/13^{13}C NMR, COSY, NOESYAssigns endo/exo substituents and detects bicyclic ring strain .
HPLC Reverse-phase (C18 column), mobile phase: acetonitrile/water (70:30) Assesses purity and identifies degradation products.

Advanced Consideration : Discrepancies between NMR and X-ray data (e.g., unexpected coupling constants) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility .

What reaction pathways exploit the bromoethanone group for functionalization, and how do solvent effects influence reactivity?

Advanced Research Question
The bromoethanone group participates in nucleophilic substitutions and transition-metal-catalyzed couplings:

  • Alkylation : React with amines or thiols in polar aprotic solvents (e.g., DMF) to form C–N or C–S bonds. Steric hindrance from the bicyclic system may slow kinetics .
  • Cross-Couplings : Suzuki-Miyaura reactions require Pd catalysts and tolerate the bicyclic scaffold’s strain. Use toluene as a solvent for better ligand stability .

Q. Solvent Effects :

  • Polar Solvents (e.g., DMSO): Accelerate SN2 pathways but may promote side reactions with the oxabicyclo oxygen.
  • Non-Polar Solvents (e.g., hexane): Favor radical bromination pathways but reduce solubility .

How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Advanced Research Question

  • Docking Studies : Use SMILES strings (e.g., BrCC(=O)C1CC2(C1)COC2) to model binding with enzymes like cytochrome P450. Software such as AutoDock Vina predicts affinity and binding modes .
  • DFT Calculations : Analyze electrophilicity of the bromoethanone group to prioritize reaction sites. The bicyclic system’s strain energy (~15 kcal/mol) impacts transition states .

Validation : Compare computational results with experimental kinetics (e.g., Hammett plots for substituent effects) .

How should researchers address contradictions between spectroscopic data and crystallographic results?

Advanced Research Question
Example: NMR suggests free rotation of the ethyl group, while X-ray shows a fixed conformation.

  • Root Cause : Solution-phase dynamics vs. solid-state packing forces.
  • Resolution :
    • Perform variable-temperature NMR to identify rotational barriers.
    • Use Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions in the crystal lattice .

What strategies assess the compound’s potential bioactivity, given its structural complexity?

Advanced Research Question

  • Target Engagement : Use SPR (surface plasmon resonance) to measure binding kinetics with proteins like kinases. The bicyclic scaffold may mimic natural terpene substrates .
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS. The ether oxygen increases susceptibility to oxidative metabolism .

Q. Table: Key Bioactivity Parameters

Assay Conditions Outcome
CytotoxicityMTT assay (48h, IC50)Low µM activity against leukemia cell lines
Enzymatic InhibitionIC50 vs. CYP3A4Moderate inhibition (IC50 = 12 µM)

What solvent systems optimize its stability during long-term storage?

Basic Research Question

  • Recommended Solvents : Store in anhydrous acetonitrile or DCM at –20°C. Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the bromo group .
  • Degradation Pathways : Hydrolysis forms a diketone byproduct; monitor via HPLC (retention time shift from 8.2 to 6.5 min) .

How can analytical methods be optimized to detect trace impurities in synthesized batches?

Advanced Research Question

  • HPLC-MS : Use a Newcrom R1 column with 0.1% formic acid in the mobile phase to separate brominated byproducts. Limit of detection (LOD) = 0.05% .
  • GC-MS : Derivatize with BSTFA to improve volatility of polar degradation products .

Q. Table: Impurity Profiling

Impurity Source Detection Method
DiketoneHydrolysisHPLC (λ = 254 nm)
De-brominated analogIncomplete reactionGC-MS (m/z 185)

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